molecular formula C14H29BrO B1271965 14-Bromo-1-tetradecanol CAS No. 72995-94-9

14-Bromo-1-tetradecanol

Cat. No.: B1271965
CAS No.: 72995-94-9
M. Wt: 293.28 g/mol
InChI Key: VKXZRJZWAYBBAE-UHFFFAOYSA-N
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Description

14-Bromo-1-tetradecanol is a useful research compound. Its molecular formula is C14H29BrO and its molecular weight is 293.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Radioactively Labeled Compounds : 14-Bromo-1-tetradecanol has been used in the synthesis of radioactively labeled compounds for research in pharmacology and biochemistry. For example, it was used in the synthesis of 16‐iodo‐[carboxyl-14C]hexadecanoic acid, which is beneficial for tracing and studying metabolic pathways (Bars et al., 1985).

  • Solubility Studies : Research has been conducted on the solubility of C14 n-alkanols like 1-tetradecanol in different solvents. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can have implications in various industrial and scientific applications (Domańska, 1996).

  • Surface Adsorption and Micellization Studies : this compound has been involved in studies related to surface adsorption and mixed micelle formation. These studies are significant for understanding the behaviors of surfactants and ionic liquids in various applications, from detergents to pharmaceutical formulations (Sharma et al., 2013).

  • Micellization Phenomena : The compound has been a subject in the study of micellization phenomena using nuclear magnetic resonance techniques. Understanding micellization is important in fields like drug delivery and material science (Zakharova et al., 2012).

  • Synthesis of Macrocyclic Lactones : It has been used in the synthesis of macrocyclic lactones, which have applications in fragrances and pharmaceuticals (Kameoka et al., 1970).

  • Novel Synthesis Methods : Research has been done on novel synthesis methods of bromoalkanol, including this compound, under microwave irradiation. This has implications in improving industrial synthesis processes (Zhang et al., 2014).

  • Involvement in Oxidation Studies : Studies have shown its involvement in oxidation processes by bacteria, which is relevant in understanding biodegradation and environmental fate of organic compounds (Markovetz et al., 1967).

Safety and Hazards

14-Bromo-1-tetradecanol is labeled with the GHS07 pictogram, and its hazard statement is H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

14-bromotetradecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29BrO/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h16H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXZRJZWAYBBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCBr)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373759
Record name 14-Bromo-1-tetradecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72995-94-9
Record name 14-Bromo-1-tetradecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14-Bromo-1-tetradecanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,14-Tetradecandiol (1.5 g) was dissolved in 16.5 ml of cyclohexane, and 57% aqueous hydrobromic acid solution (16.5 ml) was added to this solution. The reaction mixture was refluxed for six hours while stirring. After the reaction, the mixture was extracted three times with diethyl ether. The organic layer was neutralized with saturated sodium hydrogen carbonate solution, washed with saline solution, dried over magnesium sulfate, and filtered, and the solvent was distilled off under reduced pressure. Purification of the residue by silica gel flash chromatography (hexane:ethyl acetate=7:3) gave 14-bromotetradecan-1-ol as white crystals at a 67% yield.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
solvent
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis method for 14-bromo-1-tetradecanol described in the research?

A1: The research paper [] highlights a novel approach to synthesizing this compound using microwave irradiation. This method utilizes aqueous hydrobromic acid (HBr) and toluene as solvents, offering an alternative to traditional methods. The researchers were able to achieve a yield of 40.9% and a selectivity of 90.5% for this compound using this microwave irradiation method [].

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